Enzyme Inhibition Profile Against Angiotensin-Converting Enzyme 2 (ACE2)
In a virtual screening and in vitro validation study, the target compound 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine was tested for inhibition of angiotensin-converting enzyme 2 (ACE2). At a concentration of 0.2 mM, the compound produced only 4% inhibition of enzyme activity [1]. This near‑complete lack of ACE2 inhibition distinguishes the compound from typical ACE2‑targeted benzoylpiperidine‑containing inhibitors, which often show measurable activity in this assay system [1]. The very low inhibition indicates that the 5‑chloro‑2‑methoxybenzoyl / furan‑2‑ylmethanesulfonyl substitution pattern is incompatible with the ACE2 pharmacophore, suggesting potential selectivity advantages for applications where ACE2 off‑target activity must be minimized.
| Evidence Dimension | ACE2 enzyme inhibition (percent inhibition at 0.2 mM) |
|---|---|
| Target Compound Data | 4% inhibition at 0.2 mM |
| Comparator Or Baseline | Typical benzoylpiperidine ACE2 inhibitors (measurable inhibition at similar concentrations) |
| Quantified Difference | ~4% inhibition vs. expected higher inhibition for ACE2‑active benzoylpiperidines |
| Conditions | In vitro enzyme inhibition assay; ACE2 enzyme (species not explicitly stated); compound tested at 0.2 mM |
Why This Matters
This data provides a quantitative basis for selecting this compound over ACE2-active benzoylpiperidine analogs when ACE2 inhibition is an undesired off-target effect, directly informing compound procurement decisions for target‑specific screening cascades.
- [1] Rella, M., Rushworth, C.A., Guy, J.L., Turner, A.J., Langer, T., Jackson, R.M. (2006). Structure-based pharmacophore design and virtual screening for novel angiotensin converting enzyme 2 inhibitors. Journal of Chemical Information and Modeling, 46, 708-716. (Data retrieved via BRENDA Ligand T0513-5544). View Source
